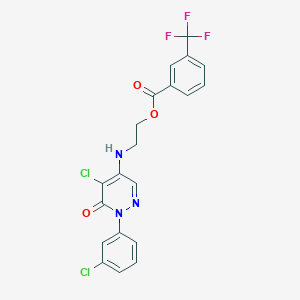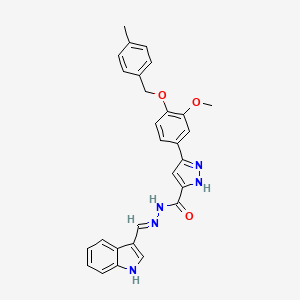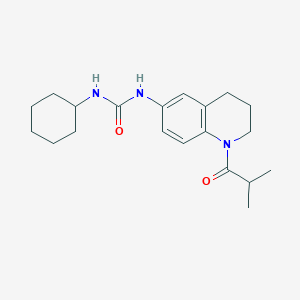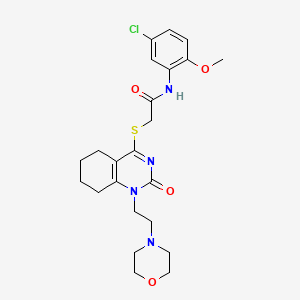
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 8-aminoquinoline, is a heterocyclic aromatic compound with a variety of biological applications. It is known to have anti-inflammatory and anti-microbial properties, and is used in the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
Alzheimer's Disease Research
The 8-aminoquinoline derivatives, including compounds related to 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been studied for their potential in Alzheimer's disease treatment. These compounds exhibit metal chelating properties, which are crucial for disrupting metal-induced amyloid aggregates in Alzheimer's disease. A notable study showed that such derivatives could act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and potentially reversing Alzheimer's disease phenotypes in animal models (Kenche et al., 2013).
Antiparasitic and Antimicrobial Applications
8-Aminoquinolines are known for their antiparasitic activities, particularly against malaria. Research has extended to understand the pharmacology and metabolism of these compounds to enhance their efficacy and reduce toxicity. A significant study elucidated the metabolism pathways involving cytochrome P450 enzymes, shedding light on the mechanisms behind the haemotoxicity observed with some 8-aminoquinolines and their effectiveness in treating latent malaria (Pybus et al., 2012).
Anticorrosion Applications
Beyond biomedical applications, 8-aminoquinoline derivatives have been evaluated for their potential in material science, specifically in anticorrosion. A study demonstrated the effectiveness of certain 8-hydroxyquinoline derivatives in inhibiting corrosion of carbon steel in hydrochloric acid, highlighting the broad utility of this chemical family in protecting metals from corrosion (Faydy et al., 2017).
Fluorescent Sensing
The structure of 8-aminoquinoline provides a framework for developing fluorescent sensors for metal ions, which is crucial for bioimaging and environmental monitoring. A notable investigation involved the development of a rhodamine-based sensor incorporating an 8-aminoquinoline moiety for selective detection of Fe3+ in aqueous solutions and living cells, showcasing the versatility of 8-aminoquinolines in creating sensitive and selective sensors (Huang et al., 2014).
properties
IUPAC Name |
8-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWSLRCVABBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)N)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2694169.png)

![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)



![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)